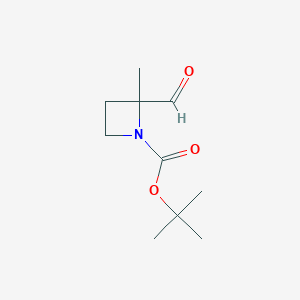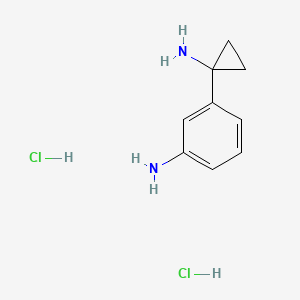
2-Ethynyl-1-methylpiperazine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1-methylpiperazine, trifluoroacetic acid is a compound that combines the structural features of piperazine and trifluoroacetic acid Piperazine is a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom of the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid typically involves the reaction of 2-ethynyl-1-methylpiperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and quality. Advanced techniques such as chromatography and crystallization may be employed to achieve the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-1-methylpiperazine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperazine derivatives.
Applications De Recherche Scientifique
2-Ethynyl-1-methylpiperazine, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It may be used in the study of biological processes and interactions due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid include other piperazine derivatives and trifluoroacetic acid derivatives. Examples include:
- 1-Methylpiperazine
- 2-Ethynylpiperazine
- Trifluoroacetic acid
Uniqueness
The uniqueness of this compound lies in its combination of the piperazine ring with the trifluoroacetic acid moiety. This combination imparts unique chemical properties and potential applications that are not found in other similar compounds. The presence of the ethynyl group further enhances its reactivity and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C9H13F3N2O2 |
|---|---|
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
2-ethynyl-1-methylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2.C2HF3O2/c1-3-7-6-8-4-5-9(7)2;3-2(4,5)1(6)7/h1,7-8H,4-6H2,2H3;(H,6,7) |
Clé InChI |
NMURUTWMFONORA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNCC1C#C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)


![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)



![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
![rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B13501206.png)
![8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13501218.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13501226.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)

